molecular formula C11H8BrN3 B7860123 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

Cat. No.: B7860123
M. Wt: 262.10 g/mol
InChI Key: SJVGAHVGKRYGSW-UHFFFAOYSA-N
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Description

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is a chemical compound characterized by a bromo-substituted pyrazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the following steps:

  • Bromination: The starting material, 1H-pyrazole, undergoes bromination to introduce the bromo group at the 4-position, forming 4-bromo-1H-pyrazole.

  • Methylation: The bromo-substituted pyrazole is then reacted with a suitable methylating agent, such as methyl iodide, to introduce the methyl group at the 1-position.

  • Cyanation: The resulting compound is further treated with a cyanating agent, such as potassium cyanide, to introduce the cyano group, forming the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and other advanced techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzoic acid

  • Reduction: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzylamine

  • Substitution: 3-((4-Hydroxy-1H-pyrazol-1-yl)methyl)benzonitrile

Scientific Research Applications

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has found applications in various scientific research areas:

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile exerts its effects depends on its molecular targets and pathways. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is structurally similar to other compounds containing pyrazole and benzonitrile moieties. Some similar compounds include:

  • 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline

  • 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzoic acid

  • 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzylamine

Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-3-1-2-9(4-10)5-13/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVGAHVGKRYGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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